molecular formula C14H21NO B12607089 Cyclohexanemethanamine, 2-(3-methoxyphenyl)- CAS No. 651312-70-8

Cyclohexanemethanamine, 2-(3-methoxyphenyl)-

Cat. No.: B12607089
CAS No.: 651312-70-8
M. Wt: 219.32 g/mol
InChI Key: UMDGVFXQBMCYNZ-UHFFFAOYSA-N
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Description

Cyclohexanemethanamine, 2-(3-methoxyphenyl)- is an organic compound with the molecular formula C14H21NO It is a derivative of cyclohexane and methanamine, featuring a methoxyphenyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanemethanamine, 2-(3-methoxyphenyl)- typically involves the reaction of cyclohexanone with 3-methoxyphenylamine. The process can be carried out under various conditions, including:

  • Reductive Amination: : This method involves the reduction of an imine intermediate formed from cyclohexanone and 3-methoxyphenylamine. Common reducing agents include sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Suzuki-Miyaura Coupling: : This method involves the coupling of a boronic acid derivative of 3-methoxyphenylamine with a halogenated cyclohexane derivative. The reaction is typically catalyzed by palladium and requires a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of Cyclohexanemethanamine, 2-(3-methoxyphenyl)- may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanemethanamine, 2-(3-methoxyphenyl)- can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

  • Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride (NaH) and alkyl halides are often used.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, Pd/C

    Substitution: NaH, alkyl halides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

Cyclohexanemethanamine, 2-(3-methoxyphenyl)- has a wide range of applications in scientific research, including:

  • Chemistry: : It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

  • Industry: : It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Cyclohexanemethanamine, 2-(3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Cyclohexanemethanamine, 2-(3-methoxyphenyl)- can be compared with other similar compounds, such as:

  • Cyclohexanemethanamine, 2-(4-methoxyphenyl)-: : This compound has a methoxy group at the para position instead of the meta position, leading to different chemical and biological properties.

  • Cyclohexanemethanamine, 2-(3-hydroxyphenyl)-: : The presence of a hydroxyl group instead of a methoxy group can significantly alter the compound’s reactivity and biological activity.

  • Cyclohexanemethanamine, 2-(3-chlorophenyl)-: : The substitution of a chlorine atom for the methoxy group can enhance the compound’s antimicrobial properties.

Conclusion

Cyclohexanemethanamine, 2-(3-methoxyphenyl)- is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block for the synthesis of complex molecules. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in modern science.

Properties

CAS No.

651312-70-8

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

[2-(3-methoxyphenyl)cyclohexyl]methanamine

InChI

InChI=1S/C14H21NO/c1-16-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15/h4,6-7,9,12,14H,2-3,5,8,10,15H2,1H3

InChI Key

UMDGVFXQBMCYNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CCCCC2CN

Origin of Product

United States

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